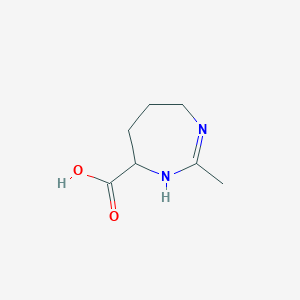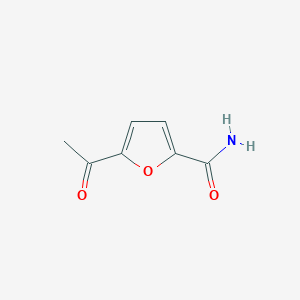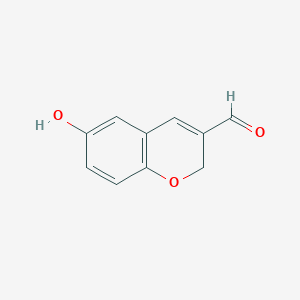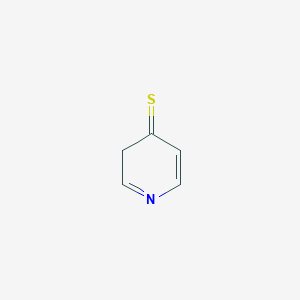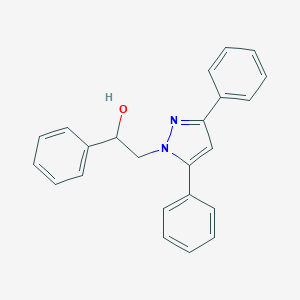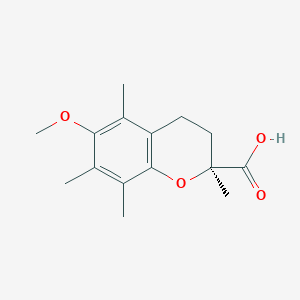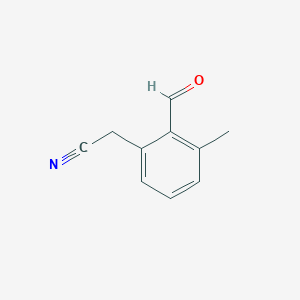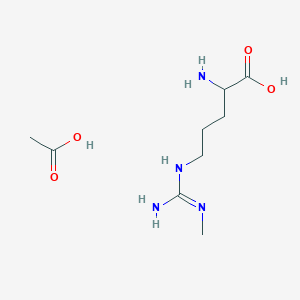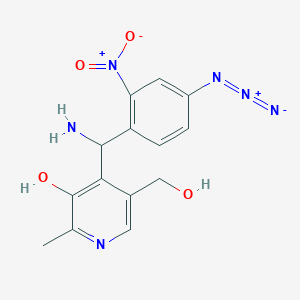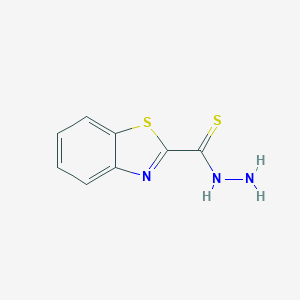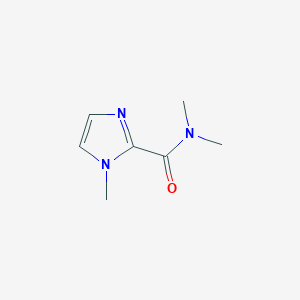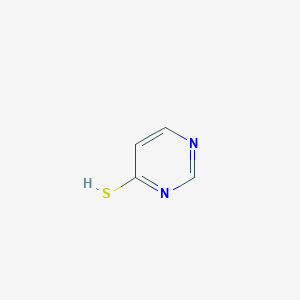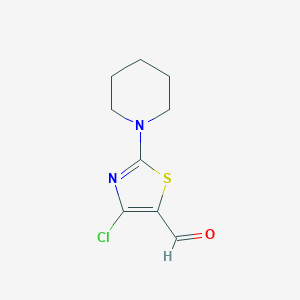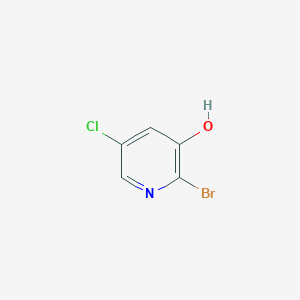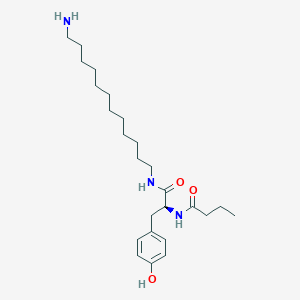
Dideaza-philanthotoxin-12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dideaza-philanthotoxin-12 (DPTX-12) is a potent and selective antagonist of the AMPA subtype of glutamate receptors. It is a member of the philanthotoxin family, which is derived from the venom of solitary wasps. DPTX-12 has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease and epilepsy.
作用機序
Dideaza-philanthotoxin-12 acts as a competitive antagonist of the AMPA subtype of glutamate receptors. By binding to the receptor and preventing the binding of glutamate, Dideaza-philanthotoxin-12 reduces the excitatory activity of the neuron. This leads to a decrease in synaptic plasticity and memory formation, which can be beneficial in the treatment of neurological disorders.
生化学的および生理学的効果
Dideaza-philanthotoxin-12 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that Dideaza-philanthotoxin-12 can reduce the release of glutamate from neurons, which can be beneficial in the treatment of epilepsy. In vivo studies have shown that Dideaza-philanthotoxin-12 can improve cognitive function and reduce amyloid-beta deposition in animal models of Alzheimer's disease.
実験室実験の利点と制限
Dideaza-philanthotoxin-12 has several advantages and limitations for lab experiments. One advantage is its potency and selectivity for the AMPA subtype of glutamate receptors, which makes it a useful tool for studying the role of these receptors in synaptic plasticity and memory formation. However, one limitation is its high cost, which can make it difficult to use in large-scale experiments.
将来の方向性
There are several future directions for the study of Dideaza-philanthotoxin-12. One direction is the development of more efficient synthesis methods to reduce the cost of producing Dideaza-philanthotoxin-12. Another direction is the investigation of Dideaza-philanthotoxin-12's potential therapeutic applications in other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, the use of Dideaza-philanthotoxin-12 in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
合成法
The synthesis of Dideaza-philanthotoxin-12 involves several steps, including the isolation of the precursor compound, philanthotoxin-433 (PhTX-433), from the venom of the wasp Philanthus triangulum. PhTX-433 is then subjected to a series of chemical modifications, including deaza-ring formation and oxidation, to produce Dideaza-philanthotoxin-12.
科学的研究の応用
Dideaza-philanthotoxin-12 has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that Dideaza-philanthotoxin-12 is a potent and selective antagonist of the AMPA subtype of glutamate receptors, which are involved in synaptic plasticity and memory formation. In vivo studies have demonstrated that Dideaza-philanthotoxin-12 can improve cognitive function in animal models of Alzheimer's disease and epilepsy.
特性
CAS番号 |
133358-74-4 |
|---|---|
製品名 |
Dideaza-philanthotoxin-12 |
分子式 |
C25H43N3O3 |
分子量 |
433.6 g/mol |
IUPAC名 |
N-[(2S)-1-(12-aminododecylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide |
InChI |
InChI=1S/C25H43N3O3/c1-2-13-24(30)28-23(20-21-14-16-22(29)17-15-21)25(31)27-19-12-10-8-6-4-3-5-7-9-11-18-26/h14-17,23,29H,2-13,18-20,26H2,1H3,(H,27,31)(H,28,30)/t23-/m0/s1 |
InChIキー |
FQWLGYQDBDGALN-QHCPKHFHSA-N |
異性体SMILES |
CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCCCCCCCCCCN |
SMILES |
CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCCCCCCCCCN |
正規SMILES |
CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCCCCCCCCCN |
その他のCAS番号 |
133358-74-4 |
同義語 |
dideaza-philanthotoxin-12 dideaza-PhTX-12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



